molecular formula C17H32N4O7 B126510 Calteridol CAS No. 120041-08-9

Calteridol

Cat. No.: B126510
CAS No.: 120041-08-9
M. Wt: 404.5 g/mol
InChI Key: IQUHNCOJRJBMSU-UHFFFAOYSA-N
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Description

Calteridol is a synthetic compound known for its strong antifungal and antibacterial properties. It is often used in medical applications, particularly as a contrast agent in magnetic resonance imaging (MRI).

Mechanism of Action

Target of Action

Calteridol is a tetraazacyclododecane-1,4,7-triacetic acid derivative . It is believed to have a similar mechanism of action to Haloperidol , a well-studied antipsychotic drug. Haloperidol primarily targets the dopamine receptor (mainly D2) in the brain . The antagonism of the dopamine receptor, particularly within the mesolimbic and mesocortical systems of the brain, is responsible for its antipsychotic effect .

Mode of Action

The mode of action of this compound is likely to be similar to that of Haloperidol, given their structural similarities. Haloperidol exerts its antipsychotic effect through strong antagonism of the dopamine receptor (mainly D2), particularly within the mesolimbic and mesocortical systems of the brain . This antagonism is thought to improve psychotic symptoms and states that are caused by an overproduction of dopamine, such as schizophrenia .

Biochemical Pathways

Dopamine antagonists like Haloperidol are known to affect the mesolimbic and mesocortical systems of the brain .

Pharmacokinetics

Haloperidol, a structurally similar compound, is known to undergo extensive metabolism in the liver, with only around 1% of the drug originally administered being excreted in the urine unchanged . The main mode of hepatic clearance is through glucuronidation, reduction, and oxidation mediated by CYP3A4 .

Result of Action

Haloperidol is known to be effective for the management of the “positive” symptoms of schizophrenia including hallucinations, hearing voices, aggression/hostility, disorganized speech, and psychomotor agitation .

Action Environment

It is known that various environmental and stressing factors can directly influence the metabolism of plants and the synthesis of secondary metabolites

Preparation Methods

The synthesis of calteridol involves several steps. Initially, 1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (DO3A) is prepared and reacted with propylene oxide to form 10-(2-hydroxypropyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (teridol). This intermediate is then reacted with calcium ions to produce this compound . Industrial production methods aim to achieve high purity and yield through optimized reaction conditions and purification processes .

Chemical Reactions Analysis

Calteridol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Scientific Research Applications

Calteridol has a wide range of scientific research applications:

Comparison with Similar Compounds

Calteridol is unique due to its strong antifungal and antibacterial properties, as well as its effectiveness as a contrast agent in MRI. Similar compounds include:

This compound stands out due to its specific chemical structure and properties, making it a valuable compound in various scientific and medical applications.

Biological Activity

Calteridol, also known as gadopentetic acid, is a gadolinium-based contrast agent (GBCA) widely utilized in medical imaging, particularly in magnetic resonance imaging (MRI). This compound is notable not only for its role in enhancing imaging quality but also for its biological activity, which includes antimicrobial properties and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C17H32N4O7C_{17}H_{32}N_{4}O_{7} with a molecular weight of approximately 392.46 g/mol. Its structure allows it to interact effectively with biological systems, making it a subject of interest in both pharmaceutical chemistry and clinical research. The calcium salt form, this compound Calcium, has a more complex structure characterized by the presence of calcium ions, which enhances its utility in various applications.

Property Value
Molecular FormulaC17H32N4O7C_{17}H_{32}N_{4}O_{7}
Molecular Weight392.46 g/mol
Calcium SaltYes
Primary UseMRI contrast agent

Antimicrobial Properties

Research indicates that this compound exhibits significant antifungal and antibacterial activities. Its effectiveness against various pathogens has been documented, suggesting a potential role in treating infections. For instance, studies have shown that this compound can inhibit the growth of certain Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in antimicrobial therapies.

The mechanism by which this compound exerts its antimicrobial effects is believed to involve disruption of microbial cell membranes and interference with metabolic processes. This dual action enhances its potential as both a diagnostic agent and a therapeutic compound.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound, particularly focusing on its use in clinical settings.

  • Clinical Applications in Imaging :
    • In various clinical trials, this compound has been used as a contrast agent to improve MRI diagnostics. Its ability to alter the magnetic properties of nearby water molecules enhances image quality significantly.
    • A study involving patients with suspected tumors demonstrated that MRI scans using this compound provided clearer delineation of tumor margins compared to standard imaging techniques.
  • Antimicrobial Efficacy :
    • A recent study tested this compound against multi-drug resistant (MDR) strains of E. coli. Results indicated that this compound could reduce bacterial counts significantly when used in combination with conventional antibiotics.
    • Another case study highlighted its effectiveness against fungal pathogens, showcasing its broad-spectrum antimicrobial capabilities.

Comparative Analysis with Other Compounds

This compound's unique properties set it apart from other compounds used in similar contexts. Below is a comparison table illustrating these differences:

Compound Name Primary Use Unique Features
This compoundMRI Contrast AgentAntimicrobial properties; enhances imaging quality
GadoteridolMRI Contrast AgentSimilar use but different molecular structure
Calcium GluconateCalcium SupplementLacks imaging properties; primarily nutritional
Calcium ChlorideIndustrial ApplicationsNot suitable for medical imaging

Properties

IUPAC Name

2-[4,7-bis(carboxymethyl)-10-(2-hydroxypropyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32N4O7/c1-14(22)10-18-2-4-19(11-15(23)24)6-8-21(13-17(27)28)9-7-20(5-3-18)12-16(25)26/h14,22H,2-13H2,1H3,(H,23,24)(H,25,26)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQUHNCOJRJBMSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCN(CCN(CCN(CC1)CC(=O)O)CC(=O)O)CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20275657, DTXSID80861257
Record name calteridol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20275657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',2''-[10-(2-Hydroxypropyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl]triacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80861257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120041-08-9
Record name 10-(2-Hydroxypropyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120041089
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name calteridol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20275657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10-(2-HYDROXYPROPYL)-1,4,7,10-TETRAAZACYCLODODECANE-1,4,7-TRIACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B30KIN2I3Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

1,4,7,10-Tetraazacyclododecane-4,7,10-triacetic acid tri-t-butyl ester (129 mg, 0.25 mmol) (Example 22(a) ) was dissolved in dimethylformamide. Sodium iodide (7.5 mg, 0.5 mmol), triethylamine (76 mg, 0.75 mmol) and 3-chloro-2-propanol (48 mg, 0.5 mmol) were added to the stirred mixture at ambient temperature. The mixture was stirred for 4 hours at ambient temperature, the temperature was then raised to 100° C. and kept there for 2 hours. The solvent was evaporated, and the residue was dissolved in dichloromethane (2 ml) and washed with water (1 ml). Trifluoroacetic acid (2 ml) was added to the organic phase and the mixture was stirred at ambient temperature for 1 hour. The solvents were evaporated and the residue dissolved in water (4 ml). The aqueous solution was washed with ether (5×2 ml). The aqueous solution was acidified, the water was evaporated, and the title compound was isolated as a hygroscopic white powder. Yield 75 mg (74%) The structure was confirmed by 1HNMR and 13CNMR.
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76 mg
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48 mg
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of 194.0 g (0.56 mol) of 15 in 450 mL of water is added sufficient NaOH to adjust the pH to 12.0 to 12.5 (the temperature is maintained below 30° C. during the addition). Propylene oxide (65 g, 1.12 mols) is added to the basic solution. After 6 hours at ambient temperature the excess propylene oxide and solvent is removed under reduced pressure. The product is precipitated from a minimal amount of methanol to afford 16 in 96% yield.
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96%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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